molecular formula C16H12BrN5O2 B14248956 6'-amino-4-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile CAS No. 314767-76-5

6'-amino-4-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

Cat. No.: B14248956
CAS No.: 314767-76-5
M. Wt: 386.20 g/mol
InChI Key: VOKXBVYTQNVOQU-UHFFFAOYSA-N
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Description

6’-amino-4-bromo-3’,5-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex heterocyclic compound that integrates multiple functional groups and ring systems. This compound is part of the indole and pyrazole derivative families, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-amino-4-bromo-3’,5-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves multi-step reactions starting from readily available precursors. The process often includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity or altering their function. The pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6’-amino-4-bromo-3’,5-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile lies in its spirocyclic structure, which combines the indole and pyrazole rings with additional functional groups. This structural complexity enhances its potential for diverse biological activities and applications .

Properties

CAS No.

314767-76-5

Molecular Formula

C16H12BrN5O2

Molecular Weight

386.20 g/mol

IUPAC Name

6'-amino-4-bromo-3',5-dimethyl-2-oxospiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile

InChI

InChI=1S/C16H12BrN5O2/c1-6-3-4-9-11(12(6)17)16(15(23)20-9)8(5-18)13(19)24-14-10(16)7(2)21-22-14/h3-4H,19H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

VOKXBVYTQNVOQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=O)C23C(=C(OC4=NNC(=C34)C)N)C#N)Br

Origin of Product

United States

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